molecular formula C16H15NO3 B502954 4-(Acetylamino)phenyl 4-methylbenzoate

4-(Acetylamino)phenyl 4-methylbenzoate

Cat. No.: B502954
M. Wt: 269.29g/mol
InChI Key: RHCHPXWZDUSOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl 4-methylbenzoate is an aromatic ester derivative featuring a 4-methylbenzoate group esterified to a 4-acetylamino-substituted phenyl ring. This compound belongs to a broader class of para-substituted benzoic acid derivatives, which are frequently utilized as intermediates in pharmaceutical and materials chemistry. The acetylamino group (-NHCOCH₃) enhances hydrogen-bonding capacity and solubility in polar solvents, while the methyl group on the benzoate moiety contributes to lipophilicity .

Structurally related compounds, such as sulfonamides, hydrazides, and heterocyclic derivatives, are often synthesized from similar precursors for applications in antimicrobial agents, enzyme inhibitors, and polymer precursors .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29g/mol

IUPAC Name

(4-acetamidophenyl) 4-methylbenzoate

InChI

InChI=1S/C16H15NO3/c1-11-3-5-13(6-4-11)16(19)20-15-9-7-14(8-10-15)17-12(2)18/h3-10H,1-2H3,(H,17,18)

InChI Key

RHCHPXWZDUSOGN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-(Acetylamino)phenyl 4-methylbenzoate with structurally related compounds, emphasizing substituents, physical properties, and applications:

Compound Name Substituents/R-Groups Melting Point (°C) Key Functional Groups Biological/Industrial Relevance Reference
This compound -OCO(4-methylphenyl), -NHCOCH₃ Not reported Ester, acetylamino Intermediate for heterocycles
Phenyl 4-methylbenzoate -OCO(4-methylphenyl) Not reported Ester Solubility studies
Methyl 4-acetamido-2-hydroxybenzoate -OCH₃, -NHCOCH₃, -OH Not reported Ester, acetylamino, hydroxyl Antimicrobial precursor
N4-Acetylsulfacetamide (Compound 4) -SO₂NHCOCH₃, -NHCOCH₃ 248 Sulfonamide, acetylamino Antitubercular activity
4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (Compound 12) -SO₂NHNH₂, -OCH₃, -NHCOCH₃ 205–206 Sulfonyl hydrazide, methoxy Antimycobacterial agent
Sulfuric acid 4-(acetylamino)phenyl ester -OSO₃H, -NHCOCH₃ Not reported Sulfate ester, acetylamino Surfactant/polymer precursor

Physicochemical Properties

  • Solubility: The acetylamino group enhances water solubility compared to non-polar analogues like phenyl 4-methylbenzoate. Sulfate esters (e.g., Sulfuric acid 4-(acetylamino)phenyl ester) exhibit high polarity due to the -OSO₃H group .
  • Thermal Stability : Sulfonamides (e.g., Compound 4) have higher melting points (~248°C) compared to esters, attributed to strong intermolecular hydrogen bonding .

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